molecular formula C11H15NO B3425205 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 4003-89-8

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B3425205
CAS No.: 4003-89-8
M. Wt: 177.24 g/mol
InChI Key: ZNWNWWLWFCCREO-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C10H13NO .


Synthesis Analysis

The practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine [(2S)-2-amino-7-methoxytetraline; (S)-AMT] involves the optical resolution of 2-(3-methoxybenzyl)succinic acid (1) as the salt of (1R,2S)-2-(benzylamino)cyclohexylmethanol (7). This is then converted to the optically active (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid [(S)-2] by the intramolecular Friedel-Crafts reaction followed by catalytic hydrogenation. (S)-AMT is obtained from the acid (S)-2 by Hofmann rearrangement without racemization .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include optical resolution, intramolecular Friedel-Crafts reaction, catalytic hydrogenation, and Hofmann rearrangement .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 176.16900, a melting point of 218-220°C, and a molecular formula of C10H13NO .

Scientific Research Applications

Pharmacokinetics and Tolerance

One study conducted a pharmacokinetic analysis of 7-MEOTA after a single dose administration in healthy volunteers. The research aimed to understand how the compound is absorbed, distributed, metabolized, and excreted by the body. This study found that 7-MEOTA exhibits cholinomimetic adverse effects in subjects with blood levels exceeding a certain threshold. The time to reach maximum plasma concentration (tmax) and the half-life (t1/2) varied depending on the mode of administration (oral vs. intramuscular), indicating significant bioavailability differences and providing insight into the compound's pharmacokinetics (Filip et al., 1991).

Neurotransmitter Effects

Several studies explored the effects of compounds similar to 7-MEOTA on neurotransmitter metabolites, suggesting potential research applications for 7-MEOTA in this area. For example, research on the urinary metabolite 3-Methoxy-4-hydroxyphenylglycol (MHPG) in depressed patients suggested a role in evaluating central amine dysfunction in affective illnesses (Beckmann & Goodwin, 1980). Another study on Parkinsonism induced by MPTP highlighted the role of dopaminergic and noradrenergic metabolites in differentiating forms of parkinsonism, which may be relevant for researching compounds like 7-MEOTA that affect neurotransmitter systems (Burns et al., 1985).

Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWNWWLWFCCREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469346, DTXSID301312417
Record name 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-7-methoxytetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4003-89-8, 118298-16-1
Record name 2-Amino-7-methoxytetralin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4003-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-7-methoxytetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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